Mangiferic acid

説明

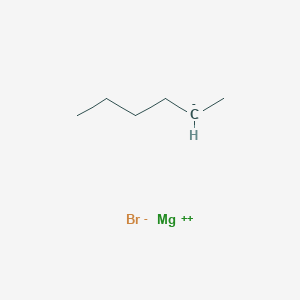

Mangiferic acid, also known as mangiferate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . It is primarily found in the leaves and bark of Mangifera indica (the mango tree) .

Synthesis Analysis

The synthesis of Mangiferic acid involves the conversion of plant assimilation products after photosynthesis into the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This is followed by the phenylalanine pathway, which leads from phenylalanine to hydroxycinnamic acid (HCA) and its coenzyme A lipids .Molecular Structure Analysis

Mangiferic acid is a xanthanoid polyphenol . Its structure allows it to engage with a variety of pharmacological targets . The symmetric linked core of xanthones has a heterogeneous biogenetic background .Chemical Reactions Analysis

Mangiferic acid has been found to exhibit powerful free radical scavenging activity . It can also enhance the endogenous antioxidants level along with activation of critical myocardial cellular reactions such as Citric acid cycle, glycolysis, and fatty acid oxidation .科学的研究の応用

Pharmacognosy and Medicine : Mangiferin has traditional medicinal uses for treating numerous diseases. It has been shown to possess antidiabetic, antiproliferative, immunomodulatory, and antioxidant activities (Andreu et al., 2005).

Analytical Chemistry : Development and validation of methods for quantifying mangiferin, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are crucial for its study and application (P. Naveen et al., 2017).

Metabolic Disorders : Mangiferin demonstrates effects on lipid and fatty acid metabolism, potentially beneficial for conditions like dyslipidemia and metabolic syndrome (Y. Niu et al., 2012).

Drug Delivery and Nanotechnology : Mangiferin-loaded nanoparticles have been explored for their potential in targeted drug delivery and enhanced therapeutic efficacy (F. F. Razura-Carmona et al., 2019).

Renal and Cardiovascular Health : It has shown promise in ameliorating conditions like hyperuricemic nephropathy and hypertension, suggesting its role in renal and cardiovascular health (Xuechen Li et al., 2020).

Gastroenterology : Mangiferin exhibits gastroprotective effects against gastric injuries induced by agents like ethanol and indomethacin, highlighting its potential in treating gastrointestinal disorders (A. C. Carvalho et al., 2007).

Oncology : Its role in cancer treatment is significant due to its immunomodulatory, anti-angiogenic, apoptotic, and gene regulatory effects. Mangiferin has shown potential benefits in various cancers, including lung, brain, breast, cervix, prostate, and leukemia (A. J. Núñez Sellés et al., 2016).

Cardiology : Proteomic research has demonstrated mangiferin's protective effect on cardiac cells, especially in conditions like myocardial ischemia reperfusion injury, through mechanisms such as enhancing antioxidant capacity and modulating metabolic pathways (Wei Guan et al., 2019).

Nutraceuticals : Mangiferin is being explored as a nutraceutical for its potential to mitigate lifestyle diseases like diabetes, obesity, hypertension, and dyslipidemia (Deepti Jamwal et al., 2022).

作用機序

Mangiferic acid has diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, nephroprotective, hepatoprotective, anti-diabetic, anti-asthamtic, gastroprotective, immunomodulatory, anti-cancer, and hypocholesterolemic effects . It targets multiple molecular pathways, such as NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways in different pathological conditions .

特性

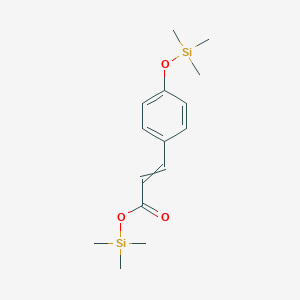

IUPAC Name |

(9E,15E)-octadeca-9,15-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,9-10H,2,5-8,11-17H2,1H3,(H,19,20)/b4-3+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGFYZFANDHELM-SCPMJEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13309-77-8, 18402-92-1 | |

| Record name | 9,15-Octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013309778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mangiferic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)

![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)